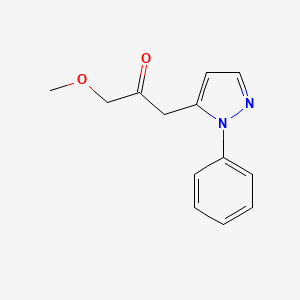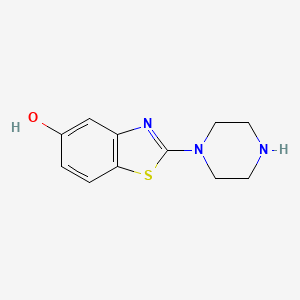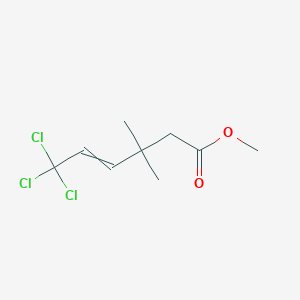![molecular formula C12H25N3O4S B8381551 tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate](/img/structure/B8381551.png)
tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it useful in understanding biochemical pathways .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring and dimethylsulfamoyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness: tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C12H25N3O4S |
|---|---|
Molecular Weight |
307.41 g/mol |
IUPAC Name |
tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H25N3O4S/c1-12(2,3)19-11(16)13-10-6-8-15(9-7-10)20(17,18)14(4)5/h10H,6-9H2,1-5H3,(H,13,16) |
InChI Key |
XHSRGZCNGVMPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
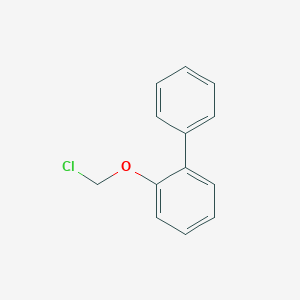
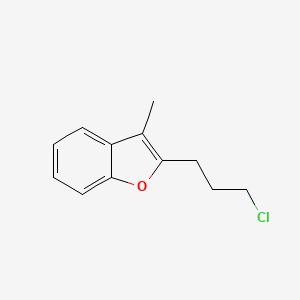
![4-[[4-[(2,6-Dichlorophenyl)methyl]-6-(hydroxyamino)-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8381478.png)
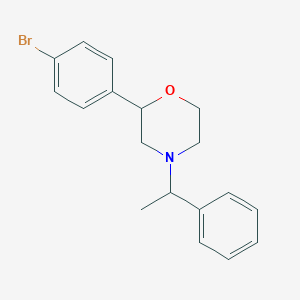
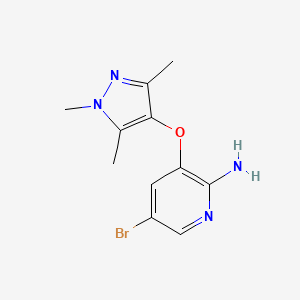
![Tert-butyl 4-(7-(4-methanesulfonyl-phenyl)thieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B8381503.png)
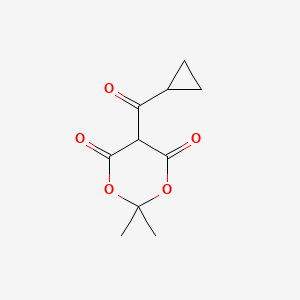
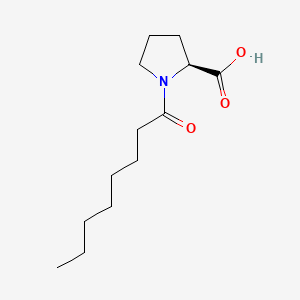
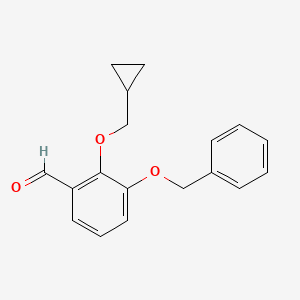
![Ethyl 1-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B8381533.png)
